

Synthesis of L-alpha-aspartyl-L-valine: A Technical Guide

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Compound of Interest

Compound Name: Asp-Val

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This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of the dipeptide L-alpha-aspartyl-L-valine. The document details both chemical and enzymatic approaches, offering granular experimental protocols and quantitative data to support researchers and professionals in the fields of peptide chemistry and drug development.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

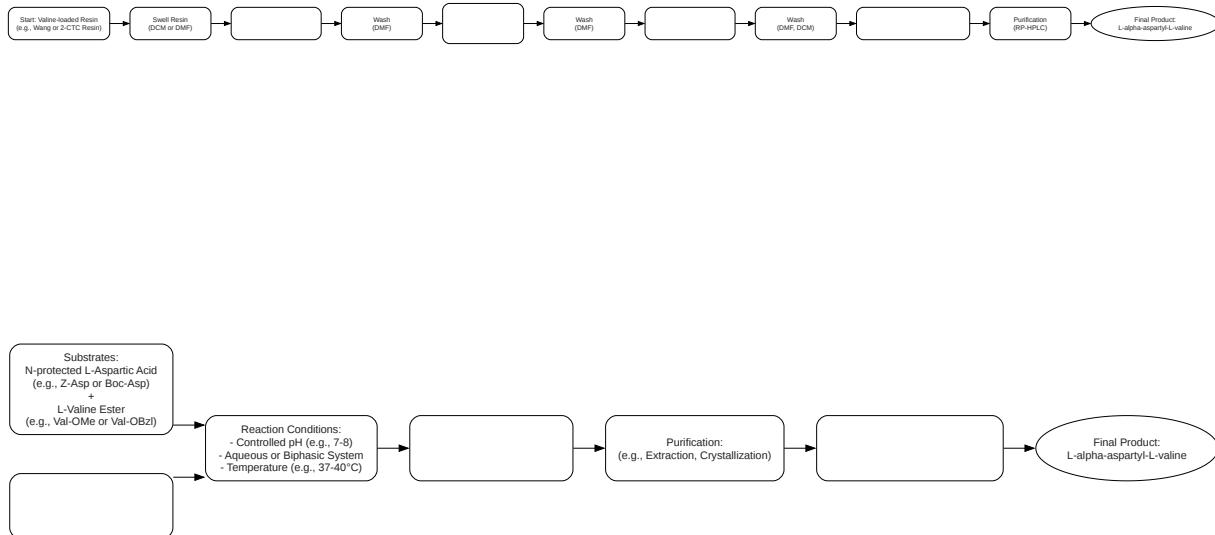
Solid-phase peptide synthesis (SPPS) is the predominant chemical method for the synthesis of L-alpha-aspartyl-L-valine. The widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy offers an efficient and controlled stepwise assembly of the dipeptide on a solid support.^[1]

Protecting Group Strategy

The synthesis of peptides containing aspartic acid necessitates careful selection of side-chain protecting groups to prevent side reactions, most notably the formation of aspartimide. For the synthesis of L-alpha-aspartyl-L-valine, the β -carboxyl group of aspartic acid is typically protected as a tert-butyl ester (OtBu) to minimize this side reaction.^[1] The N-terminus of the growing peptide chain is protected with the base-labile Fmoc group.

Experimental Workflow

The solid-phase synthesis of L-alpha-aspartyl-L-valine follows a cyclical process of deprotection and coupling reactions.



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References

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